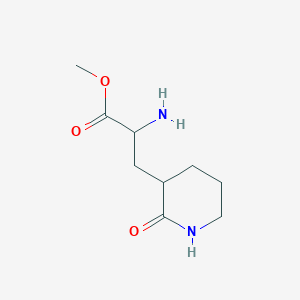

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate

Description

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate is a synthetic amino acid derivative characterized by a piperidin-2-one (2-oxopiperidine) ring linked to a methyl esterified propanoate backbone. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing neuroactive or enzyme-targeting molecules due to its structural resemblance to bioactive amino acids. Its synthesis typically involves multistep organic reactions, such as condensation of 2-oxopiperidine derivatives with amino acid precursors under acidic or basic conditions, as exemplified in studies involving β-heteroaryl-α,β-didehydro-α-amino acid derivatives . Commercial availability is confirmed by global suppliers like Saurav Chemicals Ltd. and Archer Daniels Midland Company, highlighting its industrial relevance .

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate |

InChI |

InChI=1S/C9H16N2O3/c1-14-9(13)7(10)5-6-3-2-4-11-8(6)12/h6-7H,2-5,10H2,1H3,(H,11,12) |

InChI Key |

BMMICNDLOITWKA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1CCCNC1=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a piperidine derivative with an amino acid ester. The reaction is usually carried out in the presence of a suitable catalyst and under specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often involving continuous flow reactors and automated systems for monitoring and control .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions to prevent side reactions.

Substitution: Halogens, alkylating agents; often conducted in the presence of a base or acid catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate hydrochloride is a chemical compound with the molecular formula and a molecular weight of 236.70 g/mol. It features a piperidine structure that includes a ketone group at the 2-position of the piperidine ring and is typically presented as a solid.

Potential Applications

This compound hydrochloride has potential applications in various fields:

- Pharmaceuticals The compound's structural characteristics make it potentially useful in pharmaceuticals. It may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is often associated with compounds that have psychoactive effects, making this compound a candidate for further investigation in neuropharmacology.

- Synthetic Organic Chemistry The compound is significant in synthetic organic chemistry for modifying the compound's structure and enhancing its biological activity. The synthesis of this compound hydrochloride typically involves several steps, highlighting the versatility in synthetic approaches to access this compound.

- Interaction studies Research indicates potential interactions with various receptors and enzymes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Features :

- Contains a pyridinyl-ethenyl-cyano group and a hydroxy-dioxo-pyrimidinyl substituent.

- Features an α,β-unsaturated ester system. Synthesis: Prepared via condensation of methyl 2-amino-3-dimethylaminopropenoate with aromatic amines in acetic acid, followed by ethanol washing . Key Differences:

- The pyrimidinyl and pyridinyl groups introduce additional hydrogen-bonding sites, enhancing intermolecular interactions compared to the simpler 2-oxopiperidine moiety in the target compound.

Methyl 3-[3-(2-Benzyloxyethyl)-2-oxo-piperidin-3-yl]-2-diazo-3-oxopropionate (Compound 27)

Structural Features :

- Incorporates a benzyloxyethyl-substituted 2-oxopiperidine ring and a diazo group.

- The diazo functionality confers unique reactivity in Rh(II)-catalyzed cyclopropanation reactions.

Synthesis : Synthesized via alkylation of 2-oxopiperidine-3-carboxylic acid ethyl ester with 2-iodoethyl benzyl ether, followed by hydrolysis and coupling with methyl malonyl chloride .

Applications : Serves as a reagent for synthesizing cyclopropane derivatives, a critical step in natural product synthesis.

Key Differences : - The diazo group increases instability under heat or light, unlike the more stable amino-ester group in the target compound.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

Structural Features :

- Contains a nitro-substituted phenyl group instead of a heterocyclic ring.

- Stereospecific (S)-configuration at the α-carbon. Synthesis: Produced via etherification of nitro derivatives using methanol and thionyl chloride . Key Differences:

- The nitro group enables redox transformations, contrasting with the non-redox-active 2-oxopiperidine ring.

Data Table: Comparative Analysis

Research Implications and Industrial Relevance

The structural diversity among these compounds underscores the importance of substituent selection in tuning reactivity and bioactivity. For instance, the diazo group in Compound 27 enables cyclopropanation, while the nitro group in (S)-methyl 2-amino-3-(4-nitrophenyl)propanoate facilitates reduction to amine derivatives. This compound’s commercial availability suggests scalability, making it a pragmatic choice for large-scale pharmaceutical synthesis.

Biological Activity

Methyl 2-amino-3-(2-oxopiperidin-3-yl)propanoate, also known as methyl (S)-2-amino-3-((S)-2-oxopiperidin-3-yl)propanoate hydrochloride, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological and neuropharmacological contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.

- Molecular Formula : C₉H₁₇ClN₂O₃

- Molecular Weight : 236.70 g/mol

- CAS Number : 2148975-91-9

The compound is characterized by a piperidine structure with a ketone group at the 2-position of the piperidine ring, which is often associated with psychoactive effects .

Neuropharmacological Effects

Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing cognitive functions and exhibiting neuroprotective properties. The presence of the piperidine moiety is significant as it relates to compounds known for their psychoactive effects.

Research indicates that this compound may have binding affinities with various receptors and enzymes, which could be critical for its therapeutic applications. However, detailed interaction studies are still necessary to fully elucidate these mechanisms .

Pharmacological Applications

The compound shows promise in various pharmacological contexts:

- Cognitive Enhancement : Its potential to influence neurotransmitter systems suggests a role in cognitive enhancement and neuroprotection.

- Neurodegenerative Diseases : Given its neuroprotective properties, it may be beneficial in treating conditions such as Alzheimer's or Parkinson's disease.

- Psychoactive Research : Due to its structural similarities with other psychoactive compounds, it could be explored for its effects on mood and cognition .

Comparative Analysis of Similar Compounds

A comparative analysis of this compound with structurally similar compounds reveals insights into its unique biological activities:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 2-amino-3-(pyrrolidinyl)propanoate | C₉H₁₅N₂O₂ | Contains a pyrrolidine ring, influencing pharmacodynamics. |

| N-Methyl 2-amino-3-(piperidinyl)propanoate | C₁₀H₁₉N₂O₂ | Features an N-methyl substitution that may alter receptor binding profiles. |

| Methyl (S)-alaninate | C₄H₉NO₂ | A simpler structure lacking the piperidine moiety, primarily used in metabolic studies. |

This table illustrates how minor structural modifications can lead to significant differences in biological activity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.